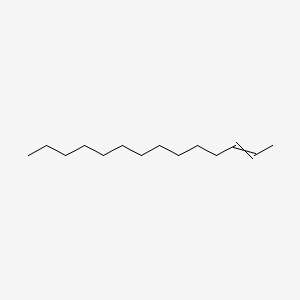

2-Tetradecene

Description

Significance of Long-Chain Alkenes in Modern Organic Chemistry

Long-chain alkenes, including 2-tetradecene, are fundamental building blocks in modern organic chemistry. Their double bond serves as a reactive site for a multitude of chemical transformations, making them crucial intermediates in the synthesis of a wide array of organic molecules. slideserve.commdpi.com These reactions include, but are not limited to, polymerization, oxidation, and addition reactions, which are pivotal in producing polymers, surfactants, plasticizers, and other specialty chemicals. slideserve.comchembk.commdpi.com

The versatility of long-chain alkenes allows for the tailoring of molecular architectures to achieve desired physical and chemical properties. For instance, they are key precursors in the production of synthetic lubricants and detergents. slideserve.comterchemie.com The ability to control the position of the double bond within the carbon chain, as seen in the various isomers of tetradecene, provides a powerful tool for fine-tuning the characteristics of the final products. slideserve.com

Research Landscape of Tetradecene Isomers in Academia

The academic research landscape surrounding tetradecene isomers is diverse and expanding. Investigations delve into the distinct properties and potential applications of various isomers, such as 1-tetradecene (B72687), this compound, and 7-tetradecene (B6595692). terchemie.comfda.govacs.org For example, 1-tetradecene is extensively studied for its role in producing alpha-olefin sulfonates (AOS), which are key ingredients in detergents and shampoos. terchemie.com

Recent studies have explored the catalytic conversion of different tetradecene isomers. One such study highlighted the isomerization of this compound to 7-tetradecene during the pyrolysis of waste nylon. fugus-ijsgs.com.ng Furthermore, research into the enzymatic epoxidation of long-chain terminal alkenes, including 1-tetradecene, by fungal peroxygenases is opening new avenues for the synthesis of valuable epoxide intermediates. mdpi.com The study of physisorbed monolayers of molecules at the interface of a solid and a liquid, such as 1–tetradecene, is another active area of research, contributing to the understanding of two-dimensional nanoarchitectures. beilstein-journals.org

Scope and Strategic Importance of this compound Investigations

Investigations into this compound are of significant strategic importance due to its role as a versatile chemical intermediate. chembk.com Research is focused on optimizing its synthesis and exploring its utility in various applications. For instance, this compound can be synthesized from 1-tetradecene, a readily available linear alpha olefin. guidechem.com

The compound and its derivatives have shown potential in diverse fields. For example, (E)-2-tetradecene has been identified in the ethyl acetate (B1210297) root extract of Salacia oblonga, a plant with known medicinal properties. scielo.br Moreover, the broader class of tetradecenes is being investigated for its applications in the automotive and personal care industries, with a growing demand for high-performance and sustainable chemicals. dataintelo.com The ability to produce long-chain alkenes like this compound from biomass-derived fatty acids is also a promising area of research, offering a greener alternative to petroleum-based production methods. acs.org

Interactive Data Table: Properties of this compound Isomers

| Property | (Z)-2-Tetradecene | (E)-2-Tetradecene |

| Molecular Formula | C14H28 | C14H28 |

| Molecular Weight | 196.37 g/mol nih.gov | 196.376 g/mol lookchem.com |

| CAS Number | 35953-53-8 nih.gov | 35953-54-9 lookchem.com |

| IUPAC Name | (Z)-tetradec-2-ene nih.gov | (E)-tetradec-2-ene guidechem.com |

| Physical State | Colorless liquid ontosight.ai | Colorless liquid chembk.com |

| Boiling Point | ~263°C ontosight.ai | ~253.3°C at 760 mmHg chemsrc.com |

| Water Solubility | Insoluble ontosight.ai | Insoluble chembk.com |

Structure

3D Structure

Properties

CAS No. |

26952-13-6 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(E)-tetradec-2-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3+ |

InChI Key |

OBDUMNZXAIUUTH-HWKANZROSA-N |

SMILES |

CCCCCCCCCCCC=CC |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C |

Canonical SMILES |

CCCCCCCCCCCC=CC |

physical_description |

Colorless liquid; [CAMEO] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tetradecene and Analogous Long Chain Alkenes

Laboratory-Scale Synthetic Approaches

In a laboratory setting, the emphasis is often on achieving high yields and specific isomeric purity. Several powerful reactions have been developed and refined to allow for the controlled synthesis of alkenes like 2-tetradecene.

Stereoselective Synthesis of (E)- and (Z)-2-Tetradecene

The geometry of the double bond in this compound significantly influences its physical and chemical properties. Consequently, methods that can selectively produce either the (E)- (trans) or (Z)- (cis) isomer are of great value.

One of the most powerful and widely used methods for stereoselective alkene synthesis is the Wittig reaction . youtube.commasterorganicchemistry.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. youtube.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with high selectivity, especially under salt-free conditions. masterorganicchemistry.comlibretexts.org Conversely, stabilized ylides, which contain electron-withdrawing groups, predominantly yield (E)-alkenes. libretexts.org

For the synthesis of (Z)-2-tetradecene, one could employ the Wittig reaction between dodecanal (B139956) and the ylide generated from ethyltriphenylphosphonium bromide. The use of a non-stabilized ylide favors a kinetically controlled pathway that leads to the cis-isomer. masterorganicchemistry.com

To obtain (E)-2-tetradecene, a variation of the Wittig reaction, the Schlosser modification , can be utilized. This method involves the use of a non-stabilized ylide, which initially forms the (Z)-isomer's intermediate, followed by the addition of a second equivalent of an organolithium reagent at low temperature to deprotonate the intermediate, which then upon protonation and elimination, yields the thermodynamically more stable (E)-alkene. masterorganicchemistry.com

Another important method for the stereoselective synthesis of (E)-alkenes is the Julia-Lythgoe olefination . khanacademy.org This reaction involves the coupling of a phenyl sulfone with an aldehyde, followed by reductive elimination. khanacademy.org The classical Julia olefination is known for its excellent (E)-selectivity. khanacademy.org A more modern variant, the Julia-Kocienski olefination , offers the advantage of being a one-pot reaction and also provides high (E)-selectivity.

The stereoselective reduction of alkynes is another key strategy. The reduction of 2-tetradecyne (B15492276) can yield either the (Z)- or (E)-isomer of this compound depending on the reagents used. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) during hydrogenation results in the syn-addition of hydrogen, producing (Z)-2-tetradecene. In contrast, the reduction of 2-tetradecyne with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) proceeds via an anti-addition of hydrogen, yielding (E)-2-tetradecene.

| Method | Target Isomer | Key Reagents/Conditions | General Principle |

| Wittig Reaction | (Z)-2-Tetradecene | Dodecanal, Ethyltriphenylphosphonium bromide, strong base (salt-free) | Reaction of a non-stabilized ylide with an aldehyde. masterorganicchemistry.comlibretexts.org |

| Schlosser Modification | (E)-2-Tetradecene | Dodecanal, Ethyltriphenylphosphonium bromide, organolithium reagent | Isomerization of the Wittig intermediate to the more stable trans-adduct. masterorganicchemistry.com |

| Julia-Kocienski Olefination | (E)-2-Tetradecene | Dodecanal, 1-phenyl-1H-tetrazol-5-yl ethyl sulfone, base | One-pot reaction of a sulfone with an aldehyde. |

| Alkyne Reduction | (Z)-2-Tetradecene | 2-Tetradecyne, H₂, Lindlar's catalyst | Syn-hydrogenation of an alkyne. |

| Alkyne Reduction | (E)-2-Tetradecene | 2-Tetradecyne, Na, liquid NH₃ | Anti-reduction of an alkyne. |

Olefin Metathesis for Controlled Isomer Generation

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. This reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, has found numerous applications in the synthesis of complex molecules.

Cross-metathesis (CM) can be employed to generate this compound from 1-tetradecene (B72687). In this approach, 1-tetradecene is reacted with propene in the presence of a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst. The reaction leads to the formation of this compound and ethylene (B1197577). The stereoselectivity of the resulting this compound can be influenced by the choice of catalyst and reaction conditions.

The generation of this compound from 7-tetradecene (B6595692) can be achieved through ethenolysis , a specific type of cross-metathesis where ethylene is used to cleave a larger internal alkene into two smaller terminal alkenes. However, in the context of producing this compound from 7-tetradecene, a self-metathesis reaction can also be envisioned, which would lead to a mixture of products including 2-butene (B3427860) and 12-docosene, along with the desired this compound. A more controlled approach would involve the cross-metathesis of 7-tetradecene with a short-chain alkene.

| Metathesis Approach | Starting Material | Reactant | Key Product | Catalyst Examples |

| Cross-Metathesis | 1-Tetradecene | Propene | This compound | Grubbs catalysts, Schrock catalysts youtube.com |

| Ethenolysis | 7-Tetradecene | Ethylene | 1-Nonene and 1-Heptene | Ruthenium-based catalysts |

It is important to note that the efficiency and selectivity of olefin metathesis reactions are highly dependent on the catalyst used. youtube.com

Established Chemical Synthesis Pathways for Alkenes

Beyond the highly stereoselective methods, there are several well-established general pathways for the synthesis of alkenes. While "Macbeth Synthesis" does not correspond to a recognized, named reaction in mainstream organic chemistry, fundamental elimination reactions are a cornerstone of alkene synthesis.

Dehydrohalogenation of an alkyl halide is a classic method for introducing a double bond. For the synthesis of this compound, this could involve the treatment of 2-bromotetradecane (B1602043) with a strong base. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. Thus, elimination of HBr from 2-bromotetradecane would favor the formation of this compound over 1-tetradecene.

Dehydration of an alcohol is another common elimination reaction used to synthesize alkenes. The acid-catalyzed dehydration of 2-tetradecanol (B1204251) would also be expected to yield this compound as the major product, again following Zaitsev's rule.

Industrial and Scalable Preparation Techniques

The industrial production of long-chain alkenes like this compound is driven by the need for large quantities of these materials for various applications. The synthetic methods employed at this scale are chosen for their cost-effectiveness, efficiency, and ability to utilize readily available feedstocks.

Production from Petrochemical Cracking Processes

Steam cracking is a fundamental process in the petrochemical industry for the production of light olefins such as ethylene and propylene. This process involves the thermal decomposition of saturated hydrocarbons in the presence of steam at high temperatures (around 850°C). While primarily aimed at producing smaller alkenes, steam cracking of heavier feedstocks like naphtha and gas oil also yields a broad distribution of hydrocarbons, including a fraction of C4 and higher olefins. The yield of specific long-chain olefins like this compound is generally low, and they are obtained as part of a complex mixture that requires extensive separation and purification processes. The product distribution in steam cracking is highly dependent on the feedstock composition and the severity of the cracking conditions.

| Feedstock | Typical Ethylene Yield (wt%) | Typical Propylene Yield (wt%) | Typical C4+ Fraction (wt%) |

| Ethane | ~50 | ~1 | ~3 |

| Naphtha | 25-35 | 14-18 | >20 |

| Gas Oil | 20-25 | 12-16 | >25 |

Note: The C4+ fraction contains a wide range of hydrocarbons, including various isomers of tetradecene.

Catalytic Routes for Olefin Synthesis

To overcome the low selectivity of thermal cracking for specific long-chain olefins, various catalytic routes have been developed.

The Fischer-Tropsch (FT) synthesis is a process that converts a mixture of carbon monoxide and hydrogen (syngas) into a wide range of hydrocarbons. By carefully selecting the catalyst and reaction conditions, the FT process can be tailored to produce long-chain linear alpha-olefins. Iron-based catalysts are often used for this purpose as they can be promoted to enhance olefin selectivity. Cobalt-based catalysts are also employed, particularly for the production of long-chain paraffins, but can be modified to increase olefin yields. The products of FT synthesis are typically a mixture of olefins and paraffins with a broad chain length distribution, from which this compound can be isolated.

| Catalyst Type | Typical Operating Conditions | Primary Products | Notes on Olefin Selectivity |

| Iron-based | 300-350°C, 10-25 bar | Linear alpha-olefins, paraffins | Promoters (e.g., potassium, manganese) can enhance olefin selectivity. |

| Cobalt-based | 200-250°C, 20-40 bar | Long-chain paraffins | Can be modified with promoters to increase the olefin-to-paraffin ratio. |

Another important industrial process is the catalytic dehydrogenation of n-alkanes . In this process, a long-chain alkane such as n-tetradecane is passed over a catalyst, typically a noble metal like platinum or a chromium-based catalyst, at high temperatures to remove hydrogen and form the corresponding alkene. This process can produce a mixture of tetradecene isomers, including this compound. The reaction is reversible and equilibrium-limited, often requiring high temperatures and low pressures to favor olefin production.

Advanced Spectroscopic and Analytical Characterization of 2 Tetradecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-tetradecene. By probing the magnetic properties of atomic nuclei, specifically ¹H (protons) and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the olefinic protons at the double bond, the allylic protons adjacent to the double bond, the methylene (B1212753) protons of the long alkyl chain, and the terminal methyl protons.

For the related compound, 1-tetradecene (B72687), the ¹H NMR spectrum shows characteristic peaks for the vinyl protons at approximately 4.9-5.8 ppm, the allylic protons around 2.0 ppm, a large signal for the polymethylene chain at about 1.26 ppm, and the terminal methyl group at 0.89 ppm. chemicalbook.com In this compound, the olefinic protons would be expected in a similar region (around 5.4 ppm), with their coupling constants providing definitive information about the stereochemistry (cis or trans) of the double bond. The signals for the protons on the methyl group at one end of the double bond (C1) and the methylene group at the other (C4) would also show characteristic shifts and couplings. The bulk of the methylene groups in the long alkyl chain would produce a complex, overlapping signal in the 1.2-1.4 ppm region, while the terminal methyl group (C14) would appear as a triplet around 0.9 ppm.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. ksu.edu.sa Each unique carbon atom in the this compound molecule produces a distinct signal, with its chemical shift indicating its electronic environment. The most downfield signals in the spectrum correspond to the sp²-hybridized carbons of the C=C double bond (typically in the 120-140 ppm range). The sp³-hybridized carbons of the alkyl chain appear at higher fields (upfield), generally between 10 and 40 ppm. ksu.edu.sa

For (Z)-2-tetradecene, the carbon atoms of the double bond (C2 and C3) are magnetically distinct and give rise to separate signals. The surrounding aliphatic carbons also show unique chemical shifts based on their proximity to the double bond. The terminal methyl carbon (C14) is typically the most upfield signal. nih.gov The specific chemical shifts are crucial for confirming the position of the double bond at C2 and distinguishing it from other tetradecene isomers.

Table 1: Predicted ¹³C NMR Chemical Shifts for (Z)-Tetradec-2-ene (Data sourced from computational predictions and spectral databases)

| Atom No. | Predicted Chemical Shift (ppm) |

| C1 | 12.5 |

| C2 | 123.5 |

| C3 | 130.5 |

| C4 | 27.3 |

| C5-C11 | ~29-30 |

| C12 | 31.9 |

| C13 | 22.7 |

| C14 | 14.1 |

| Note: This table is based on predicted data and serves as an illustrative example. Actual experimental values may vary slightly. |

Mass Spectrometry (MS) for Molecular Identity and Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with a separation technique like gas chromatography, it becomes an indispensable tool for identifying compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing this compound and its isomers. scirp.org In this technique, the sample is vaporized and passed through a long capillary column (the GC component), which separates the components based on their boiling points and interactions with the column's stationary phase. Isomers like 1-tetradecene and this compound can be effectively separated using this method. ijiset.comfrontiersin.org

After separation, the individual compounds enter the mass spectrometer (the MS component), where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, showing the molecular ion (M⁺) and various fragment ions. For this compound (molar mass 196.37 g/mol ), the molecular ion peak would appear at an m/z of 196. The fragmentation pattern, which involves the breaking of C-C bonds along the alkyl chain, provides structural information that confirms the identity of the specific isomer. GC-MS analysis has been used to identify this compound in diverse samples, including fungal extracts, plant-derived fractions, and the products of plastic pyrolysis. scirp.orgresearchgate.netresearchgate.net

Table 2: Key Mass Spectrometry Data for (Z)-2-Tetradecene (Data sourced from the NIST Mass Spectrometry Data Center) nih.gov

| Parameter | Value |

| Library | Main Library |

| NIST Number | 142622 |

| Molecular Weight | 196 |

| Top Peak (m/z) | 55 |

| 2nd Highest Peak (m/z) | 41 |

| 3rd Highest Peak (m/z) | 43 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, measure the vibrations of bonds within a molecule. These vibrations occur at specific frequencies, providing characteristic signals that correspond to the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups in this compound. ekb.eg The FTIR spectrum of this compound is dominated by absorptions corresponding to its alkene and alkane moieties.

Key characteristic absorption bands for this compound include:

C-H Stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the methyl and methylene groups in the long alkyl chain. vjst.vn

C-H Stretching (sp²): A medium intensity peak just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹) is characteristic of the C-H stretching at the double bond.

C=C Stretching: A peak of variable intensity, typically weak for a non-conjugated internal alkene, is observed in the 1640-1680 cm⁻¹ region, confirming the presence of the carbon-carbon double bond. vjst.vn

C-H Bending: Strong peaks around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃) are due to C-H bending vibrations (scissoring and bending). vjst.vn

=C-H Bending (Out-of-Plane): A strong band in the 960-970 cm⁻¹ region is characteristic of a trans (E) disubstituted alkene, while a band around 675-730 cm⁻¹ would indicate a cis (Z) configuration. This region is highly diagnostic for the stereochemistry of the double bond.

FTIR is frequently used to monitor chemical reactions involving this compound, such as polymerization, where the disappearance of the C=C stretching peak indicates that the reaction has proceeded. ekb.egvjst.vn

Raman Spectroscopy (as applicable)

Raman spectroscopy serves as a valuable, non-destructive technique for the structural characterization of unsaturated hydrocarbons like this compound. While a dedicated and comprehensive Raman spectrum for this compound is not extensively documented in publicly accessible literature, its spectral features can be inferred from studies on related long-chain olefins and alkanes. mdpi.comresearchgate.net The analysis of these related compounds provides a robust framework for understanding the expected vibrational modes of this compound.

The Raman spectrum of a long-chain alkene such as this compound is typically characterized by several key regions. The most informative of these are the C-H stretching region, the C=C stretching region, the C-C stretching region, and the low-frequency region containing the longitudinal acoustic mode (LAM).

C-H Stretching Region (2800-3100 cm⁻¹): This region is dominated by the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the alkyl chain, as well as the C-H bonds at the carbon-carbon double bond. researchgate.net Studies on long-chain hydrocarbons show distinct bands corresponding to symmetric and asymmetric CH₂ and CH₃ stretches. rsc.org For instance, in liquid tetradecane (B157292), the related saturated alkane, prominent peaks are observed around 2850 cm⁻¹ and 2890 cm⁻¹. researchgate.net For this compound, additional peaks or shoulders associated with the =C-H stretching of the vinyl group would be expected, typically appearing at higher wavenumbers (around 3000-3020 cm⁻¹) compared to the saturated C-H stretches.

C=C Stretching Region (1640-1680 cm⁻¹): The C=C double bond stretch is a hallmark of alkenes in Raman spectroscopy. For a non-terminal, disubstituted alkene like this compound, a moderately intense band is expected in this region. The exact position of this band is sensitive to the substitution pattern and the stereochemistry (cis/trans or Z/E) of the double bond. For comparison, olive oil, which contains oleic acid (an 18-carbon chain with a cis double bond), shows a C=C stretching band near 1666 cm⁻¹. spectroscopyonline.com It is anticipated that the C=C stretch for this compound would appear in a similar range.

C-C Stretching and Skeletal Modes (1000-1200 cm⁻¹): The region from 1000 to 1200 cm⁻¹ contains information about the conformation of the hydrocarbon chain through the C-C stretching modes. In studies of hydrogenated oligomers of α-olefins, the symmetric C-C stretching mode is localized in the 1100–1200 cm⁻¹ spectral region. mdpi.com Density functional theory (DFT) calculations have shown that extended-chain conformations typically exhibit a single Raman-active line for the symmetric C-C stretching mode, whereas branched or folded conformations can show multiple lines. mdpi.com

Low-Frequency Region (LAM): In the solid state, long-chain linear alkanes exhibit a low-frequency Raman band known as the longitudinal acoustic mode (LAM). The frequency of the LAM is inversely proportional to the chain length and provides a measure of the all-trans planar zigzag conformation of the hydrocarbon chain. While more commonly studied in alkanes, similar acoustic modes can be observed in long-chain alkenes, although the presence of the double bond can perturb the regularity of the chain and affect the LAM frequency. mdpi.comresearchgate.net For liquid long-chain alkanes (n ≥ 12), a broader feature known as the disorder LAM (D-LAM) is observed instead. mdpi.comresearchgate.net

A summary of expected Raman bands for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| =C-H Stretch | 3000 - 3020 | Characteristic of the hydrogens on the C=C double bond. |

| Asymmetric CH₃ Stretch | ~2960 | From the terminal methyl group. |

| Asymmetric CH₂ Stretch | ~2925 | From the methylene groups in the alkyl chain. |

| Symmetric CH₃ and CH₂ Stretches | 2850 - 2880 | A complex of bands from the alkyl chain. |

| C=C Stretch | 1650 - 1670 | Position is sensitive to cis/trans isomerism. |

| CH₂ Scissoring | ~1440 | Bending vibration of the methylene groups. |

| C-C Skeletal Stretches | 1060 - 1140 | Sensitive to the conformation of the long alkyl chain. |

| Longitudinal Acoustic Mode (LAM) | Low Frequency (< 400) | Typically observed in the solid state; its frequency is inversely related to the length of the all-trans chain segment. In liquids, a broader D-LAM is seen. mdpi.comresearchgate.net |

X-ray Diffraction Studies for Crystalline Derivatives and Related Compounds

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While single-crystal X-ray diffraction studies specifically for this compound or its simple crystalline derivatives are not prominently available in the reviewed literature, extensive research on the crystallography of related long-chain molecules, such as n-alkanes, fatty acids, and their esters, provides significant insight into how this compound would likely pack in a solid-state lattice. nih.govresearchgate.netaps.org

The crystal structure of long-chain hydrocarbons is dictated by the efficient packing of the aliphatic tails. These molecules typically crystallize in a lamellar structure, where the chains are arranged in parallel layers. researchgate.net The chains themselves often adopt an all-trans (zigzag) conformation to maximize van der Waals interactions. The presence of a C=C double bond, as in this compound, introduces a "kink" into the chain, particularly in the cis isomer, which can disrupt the otherwise uniform packing observed in saturated alkanes.

Studies on copolymers of ethylene (B1197577) with long-chain α-olefins, including 1-dodecene, 1-tetradecene, and 1-hexadecene, have utilized wide-angle X-ray diffraction (WAXD) to investigate their crystalline phases. nih.gov These studies reveal that the incorporation of long side chains affects the main chain crystallization and can lead to the formation of new crystalline structures, sometimes involving the co-crystallization of the main chain and the side branches. nih.gov For homopolymers of long-chain α-olefins, side-chain crystallization is a known phenomenon where the alkyl side chains themselves pack into ordered structures. nih.gov

For long-chain esters, powder X-ray diffraction data have been used for identification and to study polymorphism. nih.gov The long spacings (d-spacings) derived from the (00l) reflections in the XRD patterns are particularly informative, as they correspond to the lamellar repeat distance. For many of these compounds, the long spacing is a linear function of the number of carbon atoms, which is consistent with a model of extended chains tilted at a certain angle with respect to the basal plane of the lamella. nih.gov

A hypothetical XRD study on a crystalline derivative of this compound would likely focus on determining key structural parameters, as outlined in the table below, by analogy with studies on similar long-chain compounds. researchgate.net

| Structural Parameter | Description | Method of Determination from XRD |

| Lamellar Spacing (d) | The thickness of one molecular layer, which is a fundamental parameter of the layered crystal structure. | Calculated from the positions of the low-angle (00l) Bragg reflections. |

| Molecular Tilt Angle | The angle between the long axis of the molecule and the normal to the lamellar plane. Molecules can be arranged vertically or tilted. | Inferred by comparing the measured lamellar spacing with the calculated length of the fully extended molecule. |

| Subcell Structure | The two-dimensional lattice describing the packing of the hydrocarbon chains as viewed down their long axes. Common subcells include orthorhombic perpendicular, triclinic parallel, and hexagonal. | Determined from the positions of the high-angle Bragg reflections, which correspond to the short spacings between the chains (typically in the range of 3.5-4.5 Å). |

| Polymorphism | The ability of a compound to crystallize in more than one distinct crystal structure. Long-chain compounds are well-known to exhibit complex polymorphic behavior depending on crystallization conditions. nih.gov | Identified by observing different sets of Bragg reflections (different d-spacings) for samples prepared under different thermal or solvent conditions. |

In multilayered thin films of long-chain n-alkanes, X-ray scattering has been used to determine not only the layer thickness but also the structure of the interface between different molecular layers. researchgate.net Such studies show that it is possible to create highly ordered, layered structures by vacuum evaporation, with smooth interfaces between layers of different chain lengths. researchgate.net This highlights the strong tendency of these molecules to self-organize into well-defined lamellar structures.

Stereochemical Aspects and Isomerization Dynamics of 2 Tetradecene

Elucidation of (E)/(Z) Stereoisomerism and Geometric Conformations

The presence of a carbon-carbon double bond in 2-tetradecene restricts rotation, leading to the existence of geometric isomers. chemistrystudent.comstudymind.co.uk This phenomenon, known as stereoisomerism, results in two distinct spatial arrangements of the atoms, designated as (E) and (Z) isomers. chemistrystudent.comlibretexts.org The notation is determined by assigning priorities to the substituent groups attached to each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. masterorganicchemistry.com

For this compound (CH₃-CH=CH-(CH₂)₁₀-CH₃), the two carbons involved in the double bond are C2 and C3.

At C2, the attached groups are a methyl group (-CH₃) and a hydrogen atom (-H).

At C3, the attached groups are a decyl group (- (CH₂)₉-CH₃) and a hydrogen atom (-H).

According to CIP rules, priority is based on atomic number. studymind.co.uk At C2, the methyl group has higher priority than the hydrogen atom. At C3, the decyl group has higher priority than the hydrogen atom.

(Z)-2-tetradecene : In this isomer, the high-priority groups (methyl and decyl) are located on the same side of the double bond axis. studymind.co.uklibretexts.org This configuration is also commonly referred to as the cis isomer. chemistrystudent.comnih.gov The IUPAC name is (Z)-tetradec-2-ene. nih.gov

(E)-2-tetradecene : In this isomer, the high-priority groups are on opposite sides of the double bond axis. studymind.co.uklibretexts.org This is also known as the trans isomer. chemistrystudent.comthegoodscentscompany.com

The geometric conformation of these isomers dictates their physical properties. The (Z) isomer, with its "U" or "V" shape due to the groups being on the same side, has a different spatial profile compared to the more linear and extended shape of the (E) isomer. These structural differences influence intermolecular interactions, leading to variations in properties such as boiling point, melting point, and density.

Table 1: Properties of this compound Isomers

| Property | (Z)-2-tetradecene (cis) | (E)-2-tetradecene (trans) |

|---|---|---|

| IUPAC Name | (Z)-tetradec-2-ene nih.gov | (E)-tetradec-2-ene |

| Synonym | cis-2-tetradecene nih.gov | trans-2-tetradecene thegoodscentscompany.com |

| Molecular Formula | C₁₄H₂₈ nih.gov | C₁₄H₂₈ thegoodscentscompany.com |

| Molecular Weight | 196.37 g/mol nih.gov | 196.37 g/mol |

| Geometric Shape | Bent or "V" shape | More linear/extended |

Note: Data is compiled from various sources. Specific experimental values for all properties may vary.

Mechanistic Studies of Double Bond Isomerization

The conversion between isomers of tetradecene, particularly the migration of the double bond from the terminal position (1-tetradecene) to an internal position (like this compound), is a significant industrial process. nih.gov This isomerization can be achieved through various catalytic, thermal, or photochemical pathways.

Transition metal complexes are highly effective catalysts for the isomerization of alkenes. polimi.itrsc.org Ruthenium (Ru) catalysts, in particular, have demonstrated high efficacy in converting terminal alkenes like 1-tetradecene (B72687) to more thermodynamically stable internal alkenes, including this compound. nih.gov The process generally involves the migration of the double bond along the carbon chain, a reaction often referred to as "chain-walking." nih.gov

The commonly accepted mechanism for this type of isomerization involves the formation of a metal-hydride species ([Ru-H]) from a pre-catalyst. polimi.it This active species then participates in a series of reversible addition-elimination steps:

Coordination : The alkene (1-tetradecene) coordinates to the ruthenium hydride complex.

Hydride Insertion : The hydride ligand adds to the double bond, forming a ruthenium-alkyl intermediate. This addition can occur at either carbon of the double bond.

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the carbon-metal bond is eliminated, reforming a double bond at a new position and regenerating the ruthenium-hydride catalyst.

When 1-tetradecene is isomerized, this process leads to the formation of this compound. nih.gov The reaction typically favors the formation of the more substituted and thermodynamically stable internal alkene. polimi.it Studies have shown that even parts-per-million (ppm) quantities of ruthenium compounds can catalyze this transformation at elevated temperatures (>150 °C), achieving very high turnover frequencies. nih.gov

Table 2: Examples of Ruthenium Catalysts in Alkene Isomerization

| Catalyst | Substrate | Product | Key Finding |

|---|---|---|---|

| RuCl₃ on various supports (e.g., Al₂O₃, SiO₂) | 1-alkenes | Internal alkenes | Effective isomerization at low catalyst loading (ppm levels) and high temperatures. nih.gov |

This table illustrates the general application of ruthenium catalysts in isomerization, relevant to the conversion of 1-tetradecene.

Isomerization of this compound can also be induced by thermal or photochemical means, which facilitate the interconversion between the (E) and (Z) isomers.

Thermal Isomerization involves supplying enough heat energy to overcome the activation energy barrier for rotation around the carbon-carbon double bond. This process does not involve breaking the sigma (σ) bond, but rather the temporary cleavage of the pi (π) bond, which allows rotation. Once rotation occurs, the π bond reforms, potentially leading to the other geometric isomer. The reaction eventually reaches a thermodynamic equilibrium, with the ratio of isomers determined by their relative stabilities; typically, the trans ((E)) isomer is more stable due to reduced steric hindrance and is therefore favored at equilibrium. nih.gov

Photochemical Isomerization utilizes light energy to promote the molecule to an excited electronic state. rug.nlresearchgate.net Upon absorption of a photon of appropriate wavelength, an electron in the π bonding orbital is excited to a π* antibonding orbital. researchgate.net In this excited state, the bond order of the C=C bond is reduced, and the energy barrier for rotation is significantly lowered. researchgate.net Rotation can then occur freely. As the molecule relaxes back to the ground electronic state, it can form either the (E) or (Z) isomer. unibas.it Photochemical isomerization can be used to generate a high proportion of the less stable cis ((Z)) isomer, creating a photostationary state that differs from the thermal equilibrium mixture. researchgate.net

Influence of Reaction Parameters on Stereoisomeric Ratios and Equilibria

The outcome of an isomerization reaction, specifically the ratio of (E) to (Z) isomers of this compound, is highly dependent on the reaction conditions.

In transition metal-catalyzed processes , several factors are influential:

Catalyst Structure : The steric and electronic properties of the catalyst, including the ligands attached to the metal center, can influence the stereoselectivity of the isomerization. Bulky ligands may favor the formation of the less sterically hindered (E) isomer.

Temperature : Higher temperatures generally provide more energy to overcome activation barriers, accelerating the reaction towards thermodynamic equilibrium. nih.gov In most cases, this favors a higher proportion of the more stable (E)-2-tetradecene.

Solvent : The polarity of the solvent can affect the stability of the catalyst and the transition states, thereby influencing reaction rates and isomeric ratios. scispace.com

For thermal and photochemical isomerization , the key parameters are:

Temperature (Thermal) : As mentioned, temperature is the driving force for thermal isomerization. The final E/Z ratio at equilibrium is temperature-dependent, governed by the difference in Gibbs free energy between the two isomers.

Wavelength and Intensity of Light (Photochemical) : In photochemical processes, the wavelength of the incident light is crucial as it must correspond to an electronic transition in the molecule. The intensity of the light can affect the rate at which the photostationary state is reached. The final E/Z ratio in a photostationary state depends on the absorption coefficients and quantum yields of the forward and reverse isomerization reactions at the specific wavelength used. researchgate.net

Studies on analogous systems, such as the polymerization of 7-tetradecene (B6595692) oxide, have shown that the reactivity of cis and trans isomers can differ significantly, and this reactivity ratio is temperature-dependent. kpi.ua For instance, the initiation reaction for the cis isomer was found to be faster than for the trans isomer, with the reactivity ratio changing at different temperatures. kpi.ua This underscores the critical role that reaction parameters play in controlling stereochemical outcomes.

Polymer Science and Copolymerization of Tetradecene Isomers

Homopolymerization Studies

The homopolymerization of tetradecene involves the creation of a polymer chain consisting solely of repeating tetradecene units.

The polymerization of tetradecene can proceed through different mechanisms, depending on the initiator and reaction conditions. For instance, the cationic polymerization of 7-tetradecene (B6595692) oxide, a derivative of tetradecene, has been investigated using methyl trifluoromethanesulfonate (B1224126) as an initiator. kpi.uaepa.gov Kinetic studies of this ring-opening polymerization reveal that the reaction produces a linear polyether and cyclic oligomers. kpi.uaepa.gov The rates of these reactions are influenced by temperature and the isomeric form (cis or trans) of the monomer. kpi.uaepa.gov

In other systems, such as the grafting of maleic anhydride (B1165640) to tetradecene, a chain mechanism is observed. ajol.info The rate of reaction in such cases can be proportional to the square root of the initiator concentration, suggesting a free-radical mediated process. ajol.info The efficiency of the grafting process, indicated by the number of maleic anhydride molecules grafted per initiator molecule, varies with the rate of initiation. ajol.info

The structure of poly(tetradecene) is characterized by its side chains, which are a direct result of the long alkyl chain of the tetradecene monomer. These side chains significantly influence the polymer's ability to crystallize. Poly(α-olefin)s with long side chains, like poly(1-tetradecene), are considered a simple form of bottlebrush polymers. nih.gov The crystallization in these polymers primarily occurs through the organization and interaction of these side chains. nih.gov

The degree of crystallinity in a polymer is a critical factor determining its physical properties, such as hardness, density, and melting temperature. doitpoms.ac.uk Factors that promote order and regularity in the polymer chains, such as a lack of branching and strong intermolecular forces, lead to higher crystallinity. educationsource.inlibretexts.org Conversely, the presence of numerous short branches can disrupt the close packing of polymer chains, resulting in a lower density and a more amorphous structure. doitpoms.ac.uk The melting temperature of poly(α-olefin)s is influenced by both the length of the side chains and the stereoregularity of the polymer backbone. nih.gov

Copolymerization with Olefins and Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, allows for the tailoring of polymer properties. Tetradecene is often copolymerized with other monomers like ethylene (B1197577), maleic anhydride, and styrene (B11656) to create materials with specific characteristics.

The copolymerization of ethylene with 1-tetradecene (B72687), a long-chain α-olefin (LCAO), results in the formation of linear low-density polyethylene (B3416737) (LLDPE). mdpi.com The incorporation of 1-tetradecene introduces short-chain branches into the polyethylene backbone, which affects the polymer's microstructure and thermal properties. nih.govmdpi.com

Research has shown that in copolymerization with a metallocene/MAO catalyst system, an increase in the chain length of the long-chain α-olefin comonomer, including 1-tetradecene, can lead to higher catalytic activity. mdpi.comresearchgate.net This is attributed to the opening of the catalyst's coordination site, which facilitates the polymerization of ethylene. mdpi.comresearchgate.net

The microstructure of these copolymers is typically random, with the 1-tetradecene units distributed throughout the polyethylene chain. mdpi.comresearchgate.net The incorporation of the comonomer disrupts the crystalline structure of the polyethylene. nih.govmdpi.com As the content of 1-tetradecene increases, the melting temperature (Tm) and the degree of crystallinity of the copolymer decrease. nih.govmdpi.com However, the length of the α-olefin side chain does not significantly affect the comonomer distribution or the melting temperature. mdpi.comresearchgate.net At high concentrations of 1-tetradecene, crystallization may be dominated by the interactions of the long side chains rather than the main polyethylene chain. nih.gov

| 1-Tetradecene Content (mol%) | Melting Temperature (Tm) (°C) | Degree of Crystallinity (%) |

|---|---|---|

| Low | Decreases with increasing content | Decreases with increasing content |

| High | Influenced by side-chain crystallization | Lower than pure polyethylene |

Maleic anhydride readily copolymerizes with α-olefins like 1-tetradecene to form alternating copolymers. vjst.vn This copolymerization is often initiated by free-radical initiators such as benzoyl peroxide. vjst.vn The reaction can be carried out in a solvent like toluene (B28343) at elevated temperatures. vjst.vn

The resulting maleic anhydride-α-tetradecene copolymer (OMAC) can be further modified through esterification. vjst.vn Reacting the anhydride groups with long-chain alcohols, such as 1-hexadecanol, produces comb-type copolymers with ester side chains. vjst.vn The properties of these modified copolymers depend on the ratio of the alkyl groups to the carboxyl groups. vjst.vn These copolymers have been investigated for their potential as cold flow improvers for biodiesel, as they can modify the crystallization behavior of wax crystals. vjst.vn

| Reaction Step | Reactants | Conditions | Product |

|---|---|---|---|

| Copolymerization | Maleic anhydride, 1-Tetradecene | Toluene, 110°C, Benzoyl peroxide initiator | Maleic anhydride-α-tetradecene copolymer (OMAC) |

| Esterification | OMAC, 1-Hexadecanol | 120°C | Comb-type maleic acid cetyl ester-co-α-tetradecene copolymer (MCEC) |

Copolymers of styrene and tetradecene have been synthesized and evaluated for their performance as pour point depressants and paraffin (B1166041) inhibitors for waxy crude oils. ekb.egresearchgate.net The copolymerization can be carried out at different molar ratios of tetradecene to styrene. ekb.eg The resulting copolymers can be further modified, for example, by alkylation via a Friedel-Crafts reaction, followed by esterification or amidation. ekb.egresearchgate.net

The performance of these copolymers as additives is concentration-dependent. Studies have shown that adding these copolymers to waxy crude oil can significantly lower the pour point temperature and inhibit the formation of paraffin wax crystals. ekb.egresearchgate.net For example, at a dosage of 2000 ppm, modified styrene-tetradecene copolymers have been shown to reduce the pour point of a crude oil sample from 27°C to as low as 12°C, with paraffin inhibition efficiency reaching up to 74%. ekb.egresearchgate.net The thermal stability of these copolymers can also be enhanced through modification. ekb.eg

| Copolymer Additive | Dosage (ppm) | Pour Point Temperature (°C) | Paraffin Inhibition (%) |

|---|---|---|---|

| Crude Oil Blank | 0 | 27 | 0 |

| ET1S1 | 2000 | 15 | 67 |

| ET1S2 | 2000 | 15 | 70 |

| AT1S1 | 2000 | 15 | 71 |

| AT1S2 | 2000 | 12 | 74 |

Advanced Characterization of Tetradecene-Derived Polymers

The performance and application of polymers derived from 2-tetradecene and its isomers, particularly 1-tetradecene, are intrinsically linked to their molecular architecture and thermal behavior. Advanced characterization techniques are crucial for elucidating these properties. Methodologies such as gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) provide quantitative data on molecular weight distribution and thermal transitions, respectively, which are fundamental to understanding the structure-property relationships in these materials. epa.govacs.orgnumberanalytics.com

Molecular Weight Distribution

The molecular weight and its distribution (polydispersity) are defining characteristics of a polymer, influencing its mechanical strength, melt viscosity, and processability. lcms.cz Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard and powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of tetradecene-derived polymers. epa.govmdpi.comnumberanalytics.com

Research into the polymerization of 1-tetradecene (TD) has demonstrated the ability to synthesize ultrahigh molecular weight (UHMW) poly(1-tetradecene) with controlled polydispersity. mdpi.commdpi.com For instance, the use of a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system in the presence of an aluminum cocatalyst has been shown to produce poly(TD) with a number-average molecular weight (Mn) exceeding 1.0 x 10⁶ g/mol . mdpi.com The polymerization can proceed in a quasi-living manner, characterized by a linear increase in Mn with polymer yield and the production of polymers with narrow, unimodal molecular weight distributions (low PDI values). mdpi.comresearchgate.net

Key findings from these studies highlight that polymerization conditions, such as temperature and the ratio of cocatalysts, can be tuned to control the molecular weight and PDI. mdpi.com For example, copolymerization of 1-tetradecene (TD) with 1,13-tetradecadiene (B1583877) (TDD) at -30 °C yielded an UHMW copolymer with an Mn of 9.12 × 10⁵ g/mol and a PDI of 1.51. mdpi.com

Below is a table summarizing representative molecular weight data for polymers derived from 1-tetradecene under various catalytic conditions.

| Polymer Type | Catalyst System | Polymerization Temp. (°C) | Mₙ (x 10⁵ g/mol) | PDI (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| Poly(1-tetradecene) | 1–borate–AlⁱBu₃ | -30 | 10.2 | 1.38 | mdpi.com |

| Poly(1-tetradecene-co-1,13-tetradecadiene) | 1–borate–AlⁱBu₃/Al(n-C₈H₁₇)₃ | -30 | 9.12 | 1.51 | mdpi.com |

| Poly(1-dodecene) | 1–borate–AlⁱBu₃/Al(n-C₈H₁₇)₃ | -50 | 5.26 | 1.16 | mdpi.com |

| Poly(1-decene) | 1–borate–AlⁱBu₃/Al(n-C₈H₁₇)₃ | -40 | 7.04 | 1.37 | mdpi.com |

Table 1: Molecular weight (Mₙ) and Polydispersity Index (PDI) data for poly(α-olefin)s including 1-tetradecene, synthesized with a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) (1)–borate catalyst. Data illustrates the achievement of ultrahigh molecular weights with low polydispersity.

Thermal Properties

The thermal properties of tetradecene-derived polymers, such as the glass transition temperature (Tg) and melting temperature (Tm), dictate their service temperature range and physical state. These properties are typically investigated using Differential Scanning Calorimetry (DSC). umass.edu

For copolymers of ethylene and 1-tetradecene (E-co-TD), the thermal behavior is strongly dependent on the 1-tetradecene content. nih.govnih.gov At low concentrations of 1-tetradecene, the polymer's thermal properties are dominated by the crystallization of the polyethylene main chain. As the 1-tetradecene content increases, the long dodecyl side chains disrupt this main-chain crystallization, leading to a decrease in the melting temperature. nih.govacs.org

At higher 1-tetradecene concentrations, a transition occurs from main-chain crystallization to side-chain crystallization, where the dodecyl side chains themselves organize and crystallize. nih.govnih.gov This phenomenon results in the appearance of different melting peaks in the DSC thermograms. For instance, studies on E-co-TD copolymers show that as the tetradecene content increases beyond a certain point, a new, lower-temperature melting peak may emerge, which is associated with the side chains. researchgate.net The melting temperature of a pure poly(1-tetradecene) homopolymer has been reported at 7.5 °C, attributed entirely to this side-chain crystallization. researchgate.net The heating rate used during DSC analysis can also influence the observed melting temperatures, particularly for copolymers with high tetradecene content, suggesting that the driving force for the crystal packing is relatively weak. acs.orgnih.gov

The table below presents DSC data for a series of ethylene/1-tetradecene copolymers, illustrating the effect of comonomer content on the melting temperature.

| Polymer | 1-Tetradecene Content (mol %) | Melting Temperature (Tₘ, °C) | Reference |

|---|---|---|---|

| Poly(E-co-TD) | 3.7 | 89.6 | nih.gov |

| Poly(E-co-TD) | 5.8 | 67.0 | nih.gov |

| Poly(E-co-TD) | 8.5 | 47.2 | nih.gov |

| Poly(E-co-TD) | 11.3 | 32.4 | nih.gov |

| Poly(E-co-TD) | 13.6 | 20.8 | nih.gov |

| Poly(1-tetradecene) | 100 | 7.5 | researchgate.net |

Table 2: Melting temperatures (Tₘ) of ethylene/1-tetradecene (E-co-TD) copolymers as a function of 1-tetradecene content, determined by DSC. The data shows a decrease in Tₘ with increasing comonomer incorporation.

Computational Chemistry and Theoretical Studies on Tetradecene Compounds

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance of accuracy and computational efficiency for studying molecules like 2-tetradecene. DFT calculations are used to determine optimized geometries, including the bond lengths and angles that define the molecule's structure. For this compound, DFT can precisely model the C=C double bond and the surrounding alkyl chain, distinguishing between the cis and trans isomers.

Reactivity in alkenes is centered around the electron-rich double bond. DFT allows for the calculation of electronic properties that predict this reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, DFT can generate electrostatic potential maps, which visualize the electron density distribution and highlight the nucleophilic character of the double bond, the most probable site for electrophilic attack.

Dispersion-corrected DFT calculations have been effectively used to model the adsorption and orientation of long-chain hydrocarbons on surfaces, which is relevant for understanding the behavior of this compound in various environments. beilstein-journals.org For instance, calculations on n-dodecane, a related hydrocarbon, show a preference for a "flat-on" orientation on a graphite (B72142) surface, where the zigzag plane of the alkyl chain is parallel to the surface. beilstein-journals.org

Table 1: Representative DFT-Calculated Properties for Long-Chain Alkenes

| Property | Description | Typical Focus of Calculation |

|---|---|---|

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles for the most stable molecular structure. | C=C double bond length (~1.34 Å), C-C single bond lengths (~1.53 Å), and bond angles around the double bond. |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack. | Higher energy value suggests greater reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack. | Lower energy value suggests greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. | A key indicator of chemical stability and reactivity. |

| Electrostatic Potential | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Highlights the high electron density at the C=C double bond. |

Ab Initio Quantum Chemical Methods for Electronic Properties and Stability

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without reliance on experimental data for parameterization. solubilityofthings.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer high accuracy, though often at a greater computational cost than DFT. wikipedia.orgchemeurope.comnih.gov

For this compound, ab initio calculations provide benchmark data for electronic properties and the relative stability of its isomers. High-level methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can yield highly accurate molecular energies. nih.gov These calculations can definitively establish the energetic difference between cis- and trans-2-tetradecene, with the trans isomer being more stable due to reduced steric hindrance from the long alkyl chain.

These methods are also fundamental in accurately predicting properties such as ionization potentials and electron affinities, which are crucial for understanding the molecule's behavior in redox reactions and its interaction with light. While computationally intensive, the accuracy of ab initio methods makes them essential for validating results from more approximate methods and for studying systems where experimental data is unavailable. solubilityofthings.comchemeurope.com

Table 2: Hierarchy and Application of Ab Initio Methods

| Method | Description | Typical Application for this compound |

|---|---|---|

| Hartree-Fock (HF) | The simplest ab initio method; treats electron-electron repulsion in an average way and neglects electron correlation. wikipedia.orgchemeurope.com | Provides a baseline for geometry and electronic structure; often a starting point for more advanced calculations. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects, improving accuracy. nih.gov | Calculation of more accurate energies, isomer stability, and reaction barriers. |

| Coupled Cluster (CC) | A highly accurate method that systematically includes electron correlation. CCSD(T) is often called the "gold standard." nih.gov | Provides benchmark energies for validating other methods and for highly accurate thermodynamic properties. |

Conformational Analysis and Energy Landscape Mapping

The long, flexible alkyl chain of this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. The collection of all possible conformations and the energy barriers between them constitutes the potential energy surface or energy landscape. ustc.edu.cn

Mapping this landscape is crucial for understanding a molecule's physical properties and its reactivity. Computational methods are used to systematically explore the conformational space by rotating the dihedral angles of the C-C single bonds. This process identifies local energy minima, corresponding to stable conformers, and the transition states that connect them. For a long-chain alkene like this compound, the lowest-energy conformer typically features a fully extended, all-trans (zigzag) alkyl chain to minimize steric strain. beilstein-journals.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for deciphering the step-by-step mechanisms of chemical reactions. It allows for the characterization of transient species like transition states, which are inherently difficult to observe experimentally. fossee.in By mapping the minimum energy path a reaction follows, from reactants to products, chemists can gain a deep understanding of what drives a chemical transformation. researchgate.net

For this compound, a primary area of study is the mechanism of electrophilic additions to the double bond. Computational methods can model the approach of an electrophile, locate the transition state structure, and calculate the activation energy, which is directly related to the reaction rate. researchgate.net The reaction force concept can be used to partition the reaction coordinate into distinct regions—reactant, transition state, and product—to analyze the structural and electronic changes that occur throughout the reaction. researchgate.net

These computational models can also explain and predict regioselectivity (e.g., Markovnikov's rule) by comparing the stabilities of possible reaction intermediates, such as the carbocations formed during the addition of an acid. Furthermore, computational studies can predict the stereochemical outcome of reactions, providing a complete, three-dimensional picture of the reaction pathway. The development of models based on reaction ground states and transition states is crucial for predicting catalyst activity and selectivity in reactions like olefin metathesis or oligomerization. google.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-2-Tetradecene |

| trans-2-Tetradecene |

Specialized Applications and Derivatives of 2 Tetradecene in Advanced Chemical Synthesis

Precursors in the Synthesis of Value-Added Organic Compounds

Tetradecene isomers are versatile precursors in organic synthesis due to the reactivity of their double bond, which allows for numerous transformations. Cross-metathesis reactions involving tetradecene have been used to create complex molecules like (R)-aminoheptadecanoic acid, a long-chain amino acid utilized in generating truncated muraymicin analogues. orgsyn.org

The synthesis of other useful compounds often starts from functionalized tetradecenes. For instance, 1-chloro-trans-2-tetradecene is a known upstream product for the synthesis of tetradeca-1,3-diene, another valuable chemical intermediate. lookchem.com The oxidation of 1-tetradecene (B72687), catalyzed by palladium chloride and chromic oxide, yields 2-tetradecanone. sigmaaldrich.com Furthermore, isomerization is a key reaction, such as the catalytic conversion of 2-tetradecene to 7-tetradecene (B6595692). fugus-ijsgs.com.ng In some complex syntheses, the isomerization of 1-tetradecene to the more thermodynamically stable this compound can occur as an undesirable side reaction, highlighting the compound's reactivity. mdpi.com

The table below summarizes key synthetic applications of tetradecene isomers.

| Precursor | Reaction Type | Product | Significance of Product |

| Tetradecene | Cross-Metathesis | (R)-aminoheptadecanoic acid | Used in synthesis of muraymicin analogues with increased cell permeability. orgsyn.org |

| 1-chloro-trans-2-tetradecene | Not specified | tetradeca-1,3-diene | A chemical intermediate for various organic compounds. lookchem.com |

| 1-Tetradecene | Catalytic Oxidation | 2-Tetradecanone | A ketone with various synthetic uses. sigmaaldrich.com |

| 1-Tetradecene | Johnson-Claisen Rearrangement | (E)-ethyl pentadec-2-enoate | Key intermediate for the synthesis of (+)-nephrosterinic acid and (+)-protolichesterinic acid. sigmaaldrich.com |

| This compound | Isomerization | 7-Tetradecene | Isomerized product in catalytic pyrolysis. fugus-ijsgs.com.ng |

Role in the Synthesis of Complex Natural Product Analogues (e.g., sphingolipid analogues)

A significant application of this compound derivatives is in the stereoselective synthesis of complex biomolecules, particularly analogues of sphingolipids. Sphingolipids are crucial components of eukaryotic cell membranes, and their analogues are synthesized for biological studies, including research into potential antitumor agents. doi.org

In a notable synthetic route, (E)-1-bromo-2-tetradecene serves as a key alkylating agent. acs.orgnih.gov This compound is reacted with a β-keto sulfoxide (B87167) derived from N-Boc-l-serine methyl ester acetonide. doi.orgnih.gov This C-alkylation step is crucial for introducing the long hydrocarbon chain characteristic of sphingolipids. acs.org Subsequent chemical transformations, including elimination, reduction, and hydrolysis, lead to the formation of novel ceramide analogues with modified sphingoid backbones, such as those with a trans double bond at the Δ6 position. doi.orgacs.orgnih.gov These synthetic analogues are instrumental in exploring the biological functions of natural sphingolipids and developing new therapeutic agents. doi.org

Key Reagents in Sphingolipid Analogue Synthesis:

(E)-1-bromo-2-tetradecene : Provides the C14 hydrocarbon tail. acs.orgnih.govcapes.gov.br

N-Boc-l-serine methyl ester acetonide : Serves as the chiral backbone precursor. doi.orgnih.gov

β-keto sulfoxide/sulfone : Intermediates that facilitate the crucial C-alkylation step. acs.orgnih.gov

Biotransformation Processes in Microorganisms (e.g., fatty acid synthesis from 1-tetradecene by microbes)

Microorganisms can metabolize hydrocarbons like tetradecene through various oxidative pathways. asm.orgnumberanalytics.comnih.gov Fungi and bacteria have demonstrated the ability to transform tetradecene isomers into a range of oxygenated products.

Fungi such as Cunninghamella blakesleeana and Penicillium species can oxidize both n-tetradecane and 1-tetradecene. asm.org The oxidation of 1-tetradecene by these fungi yields products such as tetradecen-3-ol, tetradecen-4-ol, tetradecen-3-one, and 13-tetradecen-4-one, indicating that the microbial attack occurs at the double bond and adjacent carbon atoms. asm.org

The bacterium Pseudomonas aeruginosa grown on 1-tetradecene as the sole carbon source was found to produce 13-tetradecenoic acid, which results from the oxidation of the terminal methyl group. scite.ai The same study also tentatively identified 2-tetradecanol (B1204251), suggesting a simultaneous oxidative attack on the double bond. scite.ai In other contexts, tetradecene isomers appear as metabolic breakdown products. For instance, the bacterial degradation of the herbicide Butachlor can yield (E)-1-tetradecene. mediresonline.org Interestingly, this compound has been reported to be suspected of possessing antimicrobial and antioxidant properties. mediresonline.org

| Microorganism | Substrate | Key Biotransformation Products |

| Cunninghamella blakesleeana | 1-Tetradecene | Tetradecen-4-ol, 13-tetradecen-4-ol, Tetradecen-3-one |

| Penicillium sp. | 1-Tetradecene | Tetradecen-3-ol, 13-tetradecen-4-one |

| Pseudomonas aeruginosa | 1-Tetradecene | 13-tetradecenoic acid, 2-tetradecanol (tentative) |

Development of Chemical Attractants and Semiochemicals (e.g., tetradecene derivatives in insect olfaction studies)

Tetradecene and its derivatives play a role in the chemical ecology of insects, functioning as semiochemicals that mediate interactions. nih.gov Various isomers of tetradecene have been identified as components of floral scents or insect pheromones, making them targets for the development of attractants for pest management. frontiersin.orgmdpi.com

For example, 1-tetradecene is a component of the aggregation pheromone of the confused flour beetle, Tribolium confusum. researchgate.net It is also produced by the flowers of the invasive plant Impatiens parviflora, where it acts as a chemical attractant for pollinators. mdpi.com In studies on mirid bugs (Apolygus lucorum and Adelphocoris suturalis), tetradecane (B157292) and its derivatives, including 1-tetradecene and 7-tetradecene, were investigated for their attractiveness. frontiersin.orgresearchgate.netnih.gov While tetradecane itself was found to be a potent attractant, the study of its derivatives helps in understanding the structural requirements for olfactory recognition in these insects. frontiersin.orgresearchgate.net Neotropical stink bugs are also known to produce tetradecene as one of their chemical volatiles. scielo.br

These findings indicate that tetradecene isomers are part of the chemical language of insects and can be synthesized for use in traps or monitoring systems as part of integrated pest management strategies. frontiersin.org

| Tetradecene Derivative | Role | Organism(s) |

| 1-Tetradecene | Aggregation Pheromone Component | Tribolium confusum (Confused flour beetle) researchgate.net |

| 1-Tetradecene | Floral Attractant | Impatiens parviflora (Small balsam) mdpi.com |

| 1-Tetradecene, 7-Tetradecene | Analogue of Attractant | Apolygus lucorum, Adelphocoris suturalis (Mirid bugs) frontiersin.orgnih.gov |

| Tetradecene (isomer not specified) | Chemical Volatile | Neotropical stink bugs (Pentatomidae) scielo.br |

Functional Polymers and Additives derived from Tetradecene Isomers (e.g., pour point depressants, cold flow improvers)

Tetradecene isomers, particularly 1-tetradecene (an alpha-olefin), are important monomers in the synthesis of functional polymers and additives. google.com A major application is in the production of pour point depressants (PPDs) and cold flow improvers for waxy crude oils and biodiesels. ekb.egekb.eg These additives are crucial for preventing the crystallization and deposition of paraffin (B1166041) wax at low temperatures, which can block pipelines. ekb.egresearchgate.net

These PPDs are often comb-type copolymers synthesized by the free-radical polymerization of 1-tetradecene with other monomers like styrene (B11656) or maleic anhydride (B1165640). ekb.egvjst.vn The resulting copolymers can be further modified, for example, through esterification or amidation, to enhance their performance. ekb.egekb.eg Research has shown that copolymers of tetradecene and styrene, when added to waxy crude oil, can significantly lower the pour point temperature and inhibit paraffin precipitation. ekb.egekb.eg For instance, adding 2000 ppm of a modified tetradecene-styrene amide copolymer reduced the pour point of a sample crude oil from 27 °C to 12 °C. ekb.eg

In addition to PPDs, 1-tetradecene is used in coordination polymerization to create high-performance polymers. Using specific titanium-based catalysts, 1-tetradecene can be polymerized in a quasi-living manner to produce ultrahigh molecular weight poly(1-tetradecene) (Mn up to 1.02 × 10⁶) with controlled polydispersity. mdpi.comresearchgate.net These long-chain poly-alpha-olefins have unique thermal and mechanical properties. Ethylene (B1197577) can also be copolymerized with 1-tetradecene to create materials whose properties bridge those of main-chain and side-chain crystalline polymers. acs.org

| Polymer Type | Monomers | Catalyst/Initiator | Application | Research Finding |

| Pour Point Depressant | Tetradecene, Styrene | Benzoyl Peroxide | Crude Oil Flow Improvement | Reduced pour point from 27 °C to as low as 12 °C at 2000 ppm. ekb.egekb.eg |

| Pour Point Depressant | α-Tetradecene, Maleic Anhydride | Benzoyl Peroxide | Biodiesel Cold Flow Improvement | Esterified copolymers effectively improve low-temperature flowability of biodiesel. vjst.vn |

| Ultrahigh MW Polymer | 1-Tetradecene | CpTiMe₂(O-Ar)–Borate | Specialty Polymers | Achieved Mn of 1.02 × 10⁶ with a low polydispersity index (Mw/Mn = 1.38). researchgate.net |

| Ethylene Copolymer | Ethylene, 1-Tetradecene | CpTiCl₂(O-Ar)–MAO | Specialty Polymers | Creates copolymers with properties dependent on comonomer content. acs.org |

Q & A

Q. What are the standard analytical methods for identifying and characterizing 2-Tetradecene in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in natural extracts or synthetic mixtures. Key parameters include retention time matching with standards and mass fragmentation patterns. For example, in Hypericum perforatum essential oil, this compound was identified at a retention time (RT) of 15.32 minutes and constituted 2.155% of the oil . Nuclear magnetic resonance (NMR) spectroscopy complements GC-MS by resolving structural details, such as double-bond positioning and isomer differentiation.

Q. How is this compound synthesized in laboratory settings?

this compound is typically synthesized via catalytic dehydration of 1-tetradecanol or through Wittig reactions using tetradecyl phosphonium salts. Reaction conditions (e.g., temperature, solvent purity, and catalyst type) critically influence yield and isomer purity. For instance, optimizing acid-catalyzed dehydration at 150–180°C can reduce byproducts like internal alkenes. Researchers must validate product purity using GC-MS and NMR to confirm structural fidelity .

Q. What role does this compound play in natural sources, and how is it quantified?

this compound occurs in plant essential oils, such as Hypericum perforatum, where it may act as a signaling molecule or contribute to antimicrobial properties. Quantification involves solvent extraction followed by GC-MS analysis with internal standards (e.g., n-alkanes). In one study, this compound constituted 2.155% of the total oil, identified alongside 1-tetradecene (18.52%) and sesquiterpenes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?

Discrepancies in properties like boiling points or enthalpy values often stem from variations in experimental conditions (e.g., pressure, sample purity). To address this:

Replicate studies under standardized conditions (e.g., high-purity solvents, calibrated instruments).

Cross-validate using multiple methods (e.g., differential scanning calorimetry vs. computational simulations).

Conduct meta-analyses to identify methodological biases in prior literature .

Q. What experimental design challenges arise when studying this compound’s reactivity, and how can they be mitigated?

Challenges include controlling isomerization during reactions and avoiding oxidation. Strategies:

Q. What novel applications of this compound are emerging in material science or biochemistry?

Recent studies explore its use as a precursor for surfactants or polymer cross-linking agents. For example, epoxidation of this compound produces intermediates for biodegradable plastics. In biochemistry, its interactions with lipid membranes are studied via molecular dynamics simulations. Researchers should design experiments to test biocompatibility and stability under physiological conditions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.